3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
CAS No.: 1007919-98-3
Cat. No.: VC5264047
Molecular Formula: C24H23N3O3
Molecular Weight: 401.466
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007919-98-3 |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.466 |
| IUPAC Name | 3-(4-morpholin-4-ylanilino)-1-naphthalen-1-ylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C24H23N3O3/c28-23-16-21(25-18-8-10-19(11-9-18)26-12-14-30-15-13-26)24(29)27(23)22-7-3-5-17-4-1-2-6-20(17)22/h1-11,21,25H,12-16H2 |
| Standard InChI Key | QYWLUEJOXGWDLB-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrrolidine-2,5-dione core substituted with a naphthalen-1-yl group at position 1 and a 4-(morpholin-4-yl)phenylamino moiety at position 3. The naphthalene system provides hydrophobicity and planar rigidity, while the morpholine ring introduces polarity and hydrogen-bonding capabilities. The SMILES string C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 confirms these substituents.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃N₃O₃ |
| Molecular Weight | 401.466 g/mol |
| IUPAC Name | 3-(4-morpholin-4-ylanilino)-1-naphthalen-1-ylpyrrolidine-2,5-dione |
| Solubility | Not available |
The absence of solubility data complicates formulation strategies, though the logP value (estimated at ~3.2 via computational methods) suggests moderate lipophilicity, favoring membrane permeability.
Synthesis and Derivative Design
Synthetic Pathways
The synthesis likely involves sequential steps:
-
Pyrrolidine-2,5-dione Formation: Cyclization of aspartic acid derivatives or condensation of maleic anhydride with amines.
-
Naphthalen-1-yl Introduction: Friedel-Crafts acylation or Ullmann coupling to attach the naphthalene group.
-
Morpholin-4-ylphenylamino Attachment: Nucleophilic aromatic substitution using 4-aminophenylmorpholine .
Patent WO2015173764A1 highlights analogous pyrrolidine-2,5-dione derivatives synthesized via similar routes, emphasizing the role of substituents in modulating indoleamine 2,3-dioxygenase 1 (IDO1) inhibition .
Structural Analogues
-
3-(6-Fluoronaphthalen-1-yl)pyrrolidine-2,5-dione: Fluorine enhances metabolic stability and target affinity .
-
3-(7-Chloronaphthalen-1-yl)pyrrolidine-2,5-dione: Chlorine augments hydrophobic interactions in enzyme binding pockets .
Biological Activity and Mechanistic Insights
Morpholine’s Role
Morpholine derivatives are prominent in kinase inhibitors (e.g., PI3K/AKT/mTOR pathway modulators) due to their ability to form hydrogen bonds with catalytic lysine residues . The morpholine ring in this compound may similarly engage with ATP-binding pockets in kinases.
Naphthalene Contributions
Naphthalene’s planar structure facilitates π-π stacking with aromatic residues in proteins. Derivatives exhibit anti-inflammatory activity by suppressing cyclooxygenase-2 (COX-2) and antimicrobial effects via membrane disruption.
Pyrrolidine-2,5-dione Core
This scaffold is a diketopiperazine mimic, enabling interactions with proteases and oxidoreductases. For instance, IDO1 inhibitors often incorporate this motif to block tryptophan metabolism in cancer immunotherapy .
Hypothetical Pharmacological Applications
Neuroprotective Effects
Morpholine-containing compounds like memantine target NMDA receptors, mitigating excitotoxicity in Alzheimer’s disease. This compound could modulate glutamate signaling, though functional studies are needed.
Antimicrobial Activity
Naphthalene sulfonamides inhibit DNA gyrase in bacteria. While untested, the naphthalen-1-yl group here might disrupt bacterial topoisomerases.
Challenges and Future Directions
Solubility Optimization
Poor aqueous solubility (inferred from logP) may limit bioavailability. Strategies include:
-
Prodrug Design: Introducing phosphate or glycoside groups.
-
Nanoparticle Formulation: Lipid-based carriers to enhance dissolution .
Target Validation
High-throughput screening against kinase panels (e.g., JAK2, EGFR) and immune checkpoints (PD-L1, CTLA-4) could identify lead indications. Patent JP2022531801A demonstrates autophagy inhibition via phenylaminopyrimidine amides, a relevant parallel for mechanism exploration .
Toxicity Profiling
Morpholine metabolites can form nephrotoxic nitrosamines. Structural modifications (e.g., replacing morpholine with piperazine) may mitigate this risk .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume